[3-(2-Methylpropoxy)phenyl]methanol

Lipophilicity Drug-likeness Physicochemical property prediction

[3-(2-Methylpropoxy)phenyl]methanol (CAS 1021064-15-2), also known as (3-isobutoxyphenyl)methanol, is a meta-substituted benzyl alcohol derivative with the molecular formula C₁₁H₁₆O₂ and a molecular weight of 180.24 g/mol. It belongs to the class of alkoxybenzyl alcohols, distinguished by a branched isobutoxy group at the 3-position of the aromatic ring, which confers specific steric and lipophilic properties (XLogP3 = 2.5).

Molecular Formula C11H16O2
Molecular Weight 180.24 g/mol
CAS No. 1021064-15-2
Cat. No. B1385823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(2-Methylpropoxy)phenyl]methanol
CAS1021064-15-2
Molecular FormulaC11H16O2
Molecular Weight180.24 g/mol
Structural Identifiers
SMILESCC(C)COC1=CC=CC(=C1)CO
InChIInChI=1S/C11H16O2/c1-9(2)8-13-11-5-3-4-10(6-11)7-12/h3-6,9,12H,7-8H2,1-2H3
InChIKeyKIDCMLHBHOYZFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[3-(2-Methylpropoxy)phenyl]methanol (CAS 1021064-15-2): Chemical Identity, Class, and Key Procurement Attributes


[3-(2-Methylpropoxy)phenyl]methanol (CAS 1021064-15-2), also known as (3-isobutoxyphenyl)methanol, is a meta-substituted benzyl alcohol derivative with the molecular formula C₁₁H₁₆O₂ and a molecular weight of 180.24 g/mol [1]. It belongs to the class of alkoxybenzyl alcohols, distinguished by a branched isobutoxy group at the 3-position of the aromatic ring, which confers specific steric and lipophilic properties (XLogP3 = 2.5) [1]. The compound is primarily sourced for use as a synthetic building block in medicinal chemistry and materials science research, typically supplied at a standard purity of 95% .

1 Medicinal chemistry building block
2 Benzyl alcohol core with branched isobutoxy group
3 Supports SAR and fragment-based design
Selection context: meta-substituted alkoxybenzyl alcohol with defined steric and lipophilic profile; standard purity 95%.

Why Generic Substitution is Not Viable for [3-(2-Methylpropoxy)phenyl]methanol: The Critical Role of Alkoxy Chain Architecture


Substituting [3-(2-Methylpropoxy)phenyl]methanol with a simpler or isomeric alkoxybenzyl alcohol (e.g., 3-methoxy-, 3-ethoxy-, or 3-butoxybenzyl alcohol) is not a straightforward procurement decision because the physicochemical and steric properties are highly dependent on the alkoxy chain's length and branching [1]. The branched isobutoxy group provides a unique combination of lipophilicity (calculated LogP of 2.5) and a steric profile that directly influences molecular recognition events, such as binding in the TRIM24 bromodomain hydrophobic pocket, as demonstrated in published structure-activity relationship (SAR) studies [2]. Therefore, unvalidated substitution risks altering target binding affinity, synthetic route yields, and the overall physicochemical profile of the final compound.

3-Methoxy / 3-Ethoxy analogs
Risk Lower lipophilicity (∆LogP >0.9) and altered steric bulk may shift target-binding affinity and hydrophobic pocket occupancy.
3-Butoxy (linear) analog
Risk Higher rotatable bond count and reduced branching near oxygen can modify molecular recognition and synthetic route selectivity.
4-Isobutoxy (para) isomer
Risk Different substitution pattern alters dipole and electron density, which may affect reactivity and binding-site orientation.

Quantitative Evidence Guide: Performance and Property Differentiation for [3-(2-Methylpropoxy)phenyl]methanol


Enhanced Calculated Lipophilicity (LogP) Compared to Shorter-Chain 3-Alkoxy Analogs

The branched 3-isobutoxy substitution confers a significantly higher calculated partition coefficient (XLogP3 = 2.5) compared to 3-methoxybenzyl alcohol (LogP ≈ 1.0-1.2) [1] and 3-ethoxybenzyl alcohol (LogP ≈ 1.5-1.6) . This represents a 1.3-1.5 log unit increase over the methoxy derivative, indicating over an order of magnitude greater lipophilicity [1]. The target compound is also more lipophilic than the linear 3-butoxy analog (LogP ≈ 2.3) [2], demonstrating that branching further increases LogP beyond simple chain elongation.

Enhanced Calculated Lipophilicity
Cross-study comparable
XLogP3 = 2.5 (∆LogP +1.3–1.5 vs. 3-methoxy)
Over an order of magnitude greater lipophilicity than methoxy analog; supports membrane permeability and hydrophobic pocket occupancy screening.
In silico XLogP3 prediction; branching increases LogP beyond linear chain elongation.
Lipophilicity Drug-likeness Physicochemical property prediction

Unique Steric and Topological Profile Due to Branched Alkoxy Substituent

The isobutoxy group (-OCH₂CH(CH₃)₂) introduces a branching point at the β-carbon, creating a distinct three-dimensional steric profile compared to linear alkoxy chains. This is quantified by a higher number of rotatable bonds (4) [1] and a larger fraction of sp³-hybridized carbons (0.454) [1] compared to linear analogs like 3-butoxybenzyl alcohol. The meta- substitution pattern, as opposed to the para-isomer (4-isobutoxybenzyl alcohol), further alters the molecular dipole and electron density distribution, which can affect reactivity in nucleophilic substitution reactions and orientation in binding sites [2].

Unique Steric and Topological Profile
Class-level inference
4 rotatable bonds; sp³ fraction 0.454; TPSA 29.5 Ų
Branched isobutoxy group creates distinct steric environment; reported to influence binding-site shape complementarity.
Computed descriptors; TRIM24 co-crystal (PDB 4YBS) suggests hydrophobic pocket fit.
Steric effects Molecular topology Structure-activity relationship

Validated Synthetic Utility as a Key Intermediate in a Published TRIM24 Bromodomain Inhibitor Program

[3-(2-Methylpropoxy)phenyl]methanol was directly employed as a synthetic intermediate in the discovery and optimization of N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives, a series of potent and selective TRIM24 bromodomain inhibitors [1]. In this published study, the alcohol was reacted with phosphorus tribromide and caesium carbonate in dichloromethane/N,N-dimethylformamide to yield N-(3-isobutoxybenzyl)-3,6-dimethylbenzo[d]isoxazol-5-amine, a key intermediate [2]. The final optimized compounds (11d and 11h) demonstrated IC50 values of 1.88 µM and 2.53 µM in an Alphascreen assay against TRIM24 [1], validating the 3-isobutoxybenzyl fragment as a productive scaffold element for this target.

Validated Synthetic Utility (TRIM24)
Head-to-head
Key intermediate for TRIM24 bromodomain inhibitor series (11h IC50 = 2.53 µM)
Peer-reviewed example where this building block was the preferred choice in a medicinal chemistry campaign targeting TRIM24.
Alphascreen assay; structure-based optimization selected the 3-isobutoxy fragment.
TRIM24 bromodomain Epigenetics Cancer therapeutics Medicinal chemistry

High-Impact Application Scenarios for [3-(2-Methylpropoxy)phenyl]methanol Based on Verified Evidence


Structure-Based Drug Design Targeting Bromodomain-Containing Proteins

Given its validated use in generating potent TRIM24 bromodomain inhibitors, [3-(2-Methylpropoxy)phenyl]methanol is an appropriate procurement choice for medicinal chemistry groups pursuing structure-based design of epigenetic reader protein antagonists. The 3-isobutoxybenzyl moiety has been shown to effectively occupy the acetyl-lysine binding pocket in TRIM24 (PDB 4YBS), a feature leveraged in the optimization of lead compounds 11d and 11h [1]. Its distinct LogP and steric profile differentiate it from linear-chain analogs for projects requiring specific hydrophobic interactions [2].

Synthesis of Focused Compound Libraries for Epigenetic Target Screening

Researchers building focused libraries targeting bromodomains or other epigenetic readers can use this alcohol as a versatile building block to introduce the 3-isobutoxybenzyl fragment. The published Hu et al. (2020) synthetic protocol provides a directly transferable method for N-benzylation reactions using this compound [1]. The demonstrated potency (IC50 = 1.88–2.53 µM) of the resulting TRIM24 inhibitors in Alphascreen and cell viability assays against prostate cancer (LNCaP, C4-2B) and non-small cell lung cancer (A549) cell lines establishes a benchmark for library members containing this fragment [1].

Physicochemical Property Optimization for CNS-Penetrant Candidates

With a calculated LogP of 2.5 and a topological polar surface area (TPSA) of 29.5 Ų, [3-(2-Methylpropoxy)phenyl]methanol-derived compounds reside within favorable property space for CNS drug candidates [1]. Its lipophilicity is significantly higher than 3-methoxy or 3-ethoxy analogs [2], making it a strategic choice when increased blood-brain barrier permeability is desired, while the branched alkoxy group can shield polar functionalities and reduce P-glycoprotein recognition.

Chemical Biology Probe Development for TRIM24/BRPF1 Biology

The compound serves as a direct synthetic precursor to the N-(3-isobutoxybenzyl) intermediate utilized in the development of selective TRIM24 chemical probes [1]. For groups investigating TRIM24's role in tumorigenesis or validating it as a therapeutic target in prostate, breast, and hematologic malignancies, procuring this specific benzyl alcohol ensures the synthesis of probes with structurally validated binding modes and published selectivity profiles [1].

Application
Selection Property
Validation Focus
Bromodomain-targeted probe design
Hydrophobic pocket occupancy profile
Binding-mode analysis and TRIM24/BRPF1 selectivity review
Focused epigenetic library synthesis
3-Isobutoxybenzyl fragment introduction
N-benzylation protocol transfer and benchmark potency review
CNS-penetrant candidate optimization
Calculated LogP 2.5 and TPSA 29.5 Ų
Blood-brain barrier permeability property screening
TRIM24 chemical biology studies
Structurally validated binding mode (PDB 4YBS)
Cellular target engagement and model-response endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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